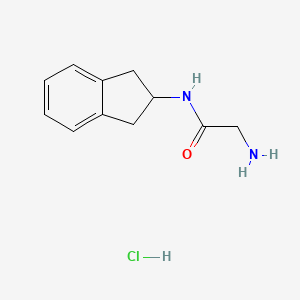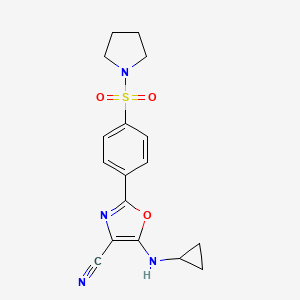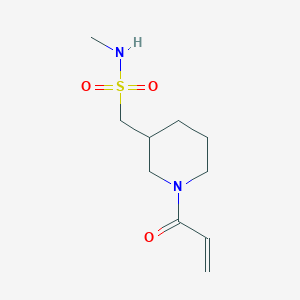
2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene, which can be obtained through the reduction of indanone using a reducing agent such as sodium borohydride.
Amidation Reaction: The 2,3-dihydro-1H-indene is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(2,3-dihydro-1H-inden-2-yl)acetamide.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Indanone derivatives.
Reduction: Saturated indene derivatives.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The indene moiety allows it to bind to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide
- N-(2,3-dihydro-1H-inden-2-yl)acetamide
- 2,3-dihydro-1H-indene
Uniqueness
2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride is unique due to the presence of both an amino group and an indene moiety, which allows for versatile chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQATEUFUZREBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
